1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
1-(4-METHYLPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHYLPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesisThe reaction conditions often require the use of organometallic reagents, such as organolithium or Grignard reagents, under controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHYLPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
1-(4-METHYLPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
- 1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Uniqueness: 1-(4-METHYLPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to the presence of both 4-methylphenyl and 6-methyl-2-pyridyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H21N3O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-14-9-11-16(12-10-14)26-19-6-4-7-20(27)17(19)13-18(23(26)29)22(28)25-21-8-3-5-15(2)24-21/h3,5,8-13H,4,6-7H2,1-2H3,(H,24,25,28) |
InChI Key |
RXRUJDMKIQRKGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4=CC=CC(=N4)C)C(=O)CCC3 |
Origin of Product |
United States |
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